molecular formula C7H5BFNO3 B13998281 (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid

(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid

Cat. No.: B13998281
M. Wt: 180.93 g/mol
InChI Key: XUAQMZWRAVIXAL-UHFFFAOYSA-N
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Description

(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid typically involves the reaction of 4-fluoro-1,3-benzoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including its use as a reagent in organic synthesis and as a sensor in biological systems .

Comparison with Similar Compounds

  • (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid
  • (4-(2-Benzoxazolyl)phenyl)boronic acid

Comparison: Compared to other similar compounds, (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and applications .

Properties

Molecular Formula

C7H5BFNO3

Molecular Weight

180.93 g/mol

IUPAC Name

(4-fluoro-1,3-benzoxazol-2-yl)boronic acid

InChI

InChI=1S/C7H5BFNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,11-12H

InChI Key

XUAQMZWRAVIXAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC2=C(O1)C=CC=C2F)(O)O

Origin of Product

United States

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